

Tankyrase-IN-2: A Technical Guide to its Physicochemical and Pharmacokinetic Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tankyrase-IN-2 (also known as compound 5k) is a potent and selective small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the pathogenesis of numerous diseases, most notably colorectal cancer. By inhibiting tankyrases, **Tankyrase-IN-2** leads to the stabilization of Axin proteins, key components of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, thereby downregulating Wnt signaling. This guide provides an indepth overview of the physicochemical and pharmacokinetic properties of **Tankyrase-IN-2**, along with detailed experimental methodologies.

Physicochemical Properties

Tankyrase-IN-2 possesses a favorable physicochemical profile that contributes to its potential as a research tool and therapeutic lead. A summary of its key properties is presented in the table below.



Property	Value	Reference
Chemical Name	6,8-difluoro-2-[4-(2- hydroxypropan-2- yl)phenyl]-3H-quinazolin-4-one	N/A
CAS Number	1588870-36-3	[2]
Molecular Formula	C17H14F2N2O2	N/A
Molecular Weight	316.30 g/mol	N/A
Appearance	White to off-white solid powder	N/A
Solubility	Soluble in DMSO, DMF, and Ethanol. Insoluble in water.	N/A

In Vitro Biological Activity

Tankyrase-IN-2 is a highly potent inhibitor of both tankyrase isoforms, TNKS1 and TNKS2, and exhibits selectivity over PARP1. Its cellular activity is demonstrated by the dose-dependent increase in Axin2 protein levels in DLD1 human colorectal cancer cells.

Assay	IC50 / EC50 (nM)	Cell Line / Enzyme	Reference
TNKS1 Inhibition	10	Recombinant Human TNKS1	[1][2]
TNKS2 Inhibition	7	Recombinant Human TNKS2	[1][2]
PARP1 Inhibition	710	Recombinant Human PARP1	[1][2]
Axin2 Stabilization	319	DLD1 cells	[2]

Pharmacokinetic Properties

While specific quantitative pharmacokinetic data for **Tankyrase-IN-2** are not publicly available, it is described as having "favorable pharmacokinetic properties" and being "orally active" in a



colorectal xenograft model.[1][2] For comparative context, the pharmacokinetic profiles of other well-characterized tankyrase inhibitors, G007-LK and RK-287107, in mice are presented below. These data provide an indication of the expected pharmacokinetic behavior of potent, orally bioavailable tankyrase inhibitors.

Pharmacokinetics of G007-LK in ICR Mice (Oral Administration)

Parameter	Value	Dosing	Reference
Cmax	Not explicitly stated, but plasma and tumor concentrations > 0.5 µmol/L for at least 16 hours	50 mg/kg (i.p.)	[1]
Note	G007-LK displays a great pharmacokinetic profile and can be administered orally in the diet.	100 mg/kg in chow	[3]

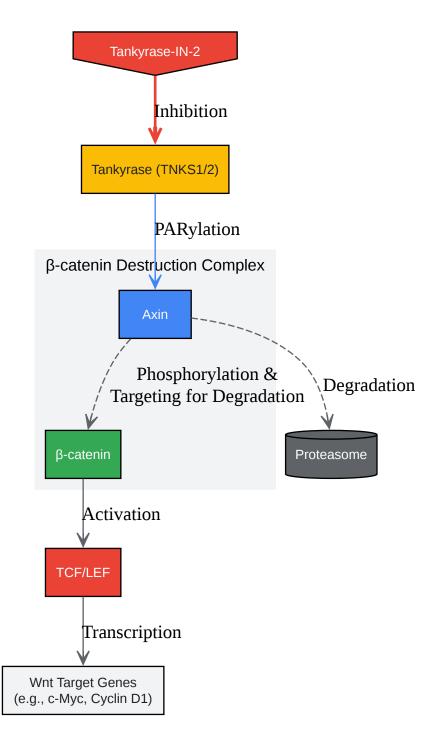
Pharmacokinetics of RK-287107 in NOD-SCID Mice (Oral and Intraperitoneal Administration)

Administration	Outcome	Reference
Oral/Intraperitoneal	Suppresses tumor growth in a COLO-320DM xenograft model, indicating systemic exposure and efficacy.	[4]

Signaling Pathway

Tankyrase-IN-2 modulates the canonical Wnt/ β -catenin signaling pathway. The diagram below illustrates the mechanism of action.





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Caption: Mechanism of **Tankyrase-IN-2** action in the Wnt/β-catenin pathway.

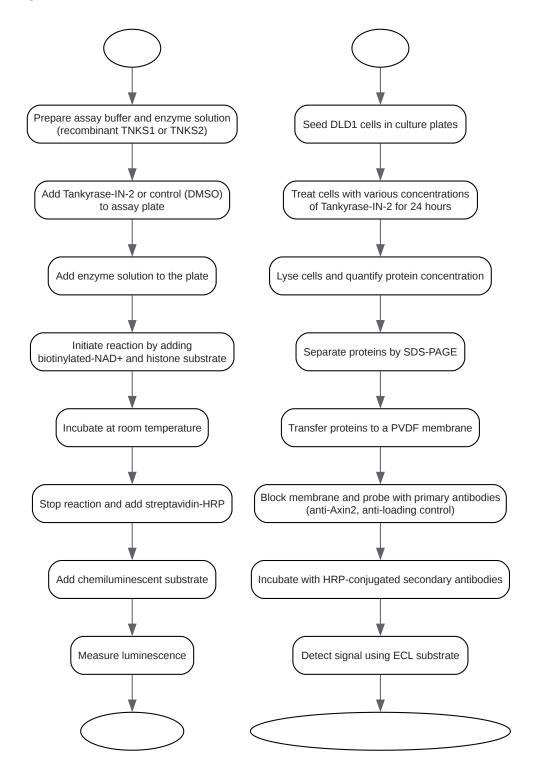
Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of **Tankyrase-IN-2** are provided below.



In Vitro Tankyrase Enzymatic Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against TNKS1 and TNKS2.



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